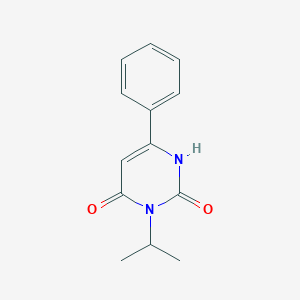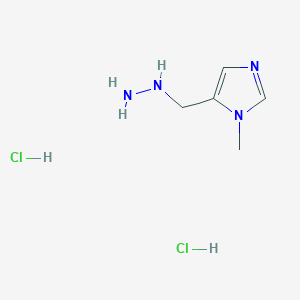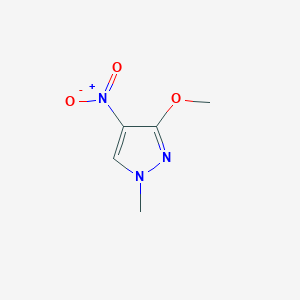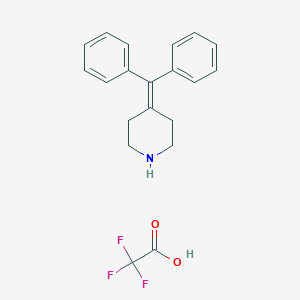
1,3-Propanediol-d8
Vue d'ensemble
Description
1,3-Propanediol-d8, also known as 1,3-dideuteropropanediol, is a deuterated form of 1,3-propanediol, a three-carbon alcohol commonly found in nature. It is a colorless liquid with a low melting point and a low boiling point. As a deuterated compound, it is an important tool in the field of scientific research, as it can be used to study the effects of isotope substitution on the structure and reactivity of molecules.
Applications De Recherche Scientifique
Polymer Industry: Bio-Based Polyesters
1,3-Propanediol-d8: is significantly utilized in the synthesis of high molecular weight polyesters . These polyesters are crucial for plastic applications, particularly in creating bio-based resins. The compound serves as a monomer in polyesters used for coatings, molding compounds, and UV-curing applications. Its bio-based origin makes it a sustainable alternative to petrochemical-derived diols, contributing to the development of eco-friendly materials.
Pharmaceuticals: Biological Production
In the pharmaceutical industry, 1,3-Propanediol-d8 plays a role in the biological production of various chemicals . It’s used as a monomer in the synthesis of polymers that form the basis of certain medications. The compound’s production from renewable feedstocks through green processes aligns with the industry’s move towards more sustainable practices.
Cosmetics: Humectant and Solvent
The cosmetics industry benefits from 1,3-Propanediol-d8 due to its humectant properties, which help retain moisture in skincare products . It also acts as a solvent for active ingredients, enhancing the efficacy of cosmetic formulations. Its non-irritating nature makes it suitable for a wide range of applications, from moisturizers to foundations.
Biomedical Research: Engineered Microorganisms
1,3-Propanediol-d8: is used in biomedical research to develop genetically engineered microorganisms . These organisms are designed to produce 1,3-Propanediol more efficiently, which can then be used to create biocompatible materials for medical applications, such as sutures and tissue scaffolds.
Environmental Science: Sustainable Biorefinery
In environmental science, 1,3-Propanediol-d8 is part of a paradigm shift towards sustainable biorefinery processes . It’s produced from glycerol, a by-product of biodiesel, contributing to waste valorization and offering an eco-friendly alternative to traditional chemical production methods.
Material Science: Resin Applications
Lastly, in material science, 1,3-Propanediol-d8 is applied in the creation of bio-based polyesters for resin applications . These resins are used in a variety of contexts, including coatings and unsaturated polyesters, highlighting the compound’s versatility and importance in developing new materials.
Propriétés
IUPAC Name |
1,1,2,2,3,3-hexadeuterio-1,3-dideuteriooxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O2/c4-2-1-3-5/h4-5H,1-3H2/i1D2,2D2,3D2,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFDHNVEDLHUCE-JVKIUYSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O[2H])C([2H])([2H])O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Propanediol-d8 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




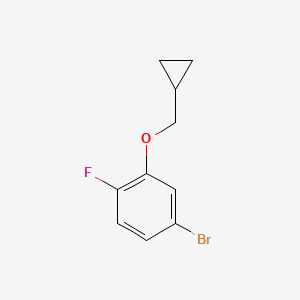
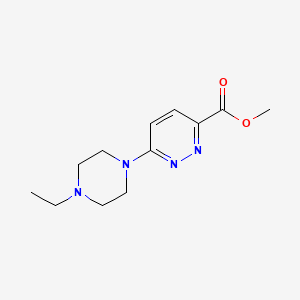

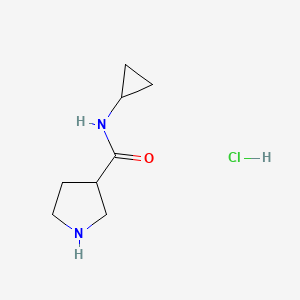


![3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1469456.png)
![3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B1469461.png)
